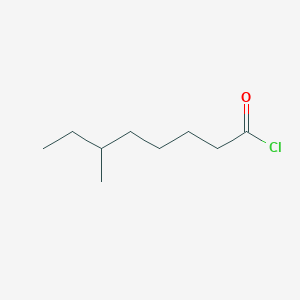

6-Methyloctanoyl chloride

Description

Contextualization within Acyl Chloride Chemistry Research

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. savemyexams.com They are highly reactive electrophiles, making them valuable reagents in a multitude of organic transformations, particularly in acylation reactions. fiveable.metaylorandfrancis.com The reactivity of acyl chlorides stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack. fiveable.me

The synthesis of acyl chlorides is typically achieved by reacting a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fiveable.me This conversion is a fundamental transformation in organic synthesis as it activates the carboxylic acid for subsequent reactions. savemyexams.com Acyl chlorides readily react with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and water to hydrolyze back to the corresponding carboxylic acid. savemyexams.com

Significance in Complex Molecule Synthesis and Structure-Activity Relationship Studies (SAR) in Chemical Research

A notable application of 6-methyloctanoyl chloride is in the synthesis of lipopeptide antibiotics, such as laterocidine. nih.govrsc.org The 6-methyloctanoyl group serves as the N-terminal lipid tail in laterocidine, a feature crucial for its antimicrobial activity. nih.gov Researchers have synthesized analogues of laterocidine by replacing the 6-methyloctanoyl group with other acyl chains to investigate the structure-activity relationship (SAR). nih.govrsc.org These studies aim to understand how modifications to the lipid tail affect the antibiotic's potency and spectrum of activity. nih.gov

The synthesis of these analogues often involves solid-phase peptide synthesis (SPPS), where the desired acyl chloride, such as 6-methyloctanoyl chloride, is coupled to the N-terminus of the peptide chain. nih.govrsc.org By comparing the biological activity of these synthetic analogues, researchers can elucidate the structural requirements for optimal antimicrobial efficacy. nih.gov

Evolution of Research Perspectives on Acyl Chlorides and their Branched-Chain Analogues

Historically, research on acyl chlorides focused on their fundamental reactivity and utility as general acylating agents. fiveable.me The development of new synthetic methodologies and a deeper understanding of reaction mechanisms have expanded their application to more intricate synthetic challenges. taylorandfrancis.com

More recently, there has been a growing interest in the specific roles of branched-chain acyl chlorides in medicinal chemistry and materials science. nih.govrsc.org In the context of drug discovery, the incorporation of branched alkyl chains can modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, SAR studies on branched-chain fatty acids have revealed that the size and position of the branching group can significantly impact their biological activity. nih.gov

Furthermore, the stability of acyl chlorides has been a subject of investigation. While highly reactive, which is beneficial for synthesis, it also presents challenges for storage and handling. rsc.org Research has explored methods to enhance the stability of acyl chlorides, for example, through the introduction of sterically hindering groups or by studying their reactivity in different solvent systems. rsc.orgacs.org

The study of branched-chain acyl chlorides like 6-methyloctanoyl chloride continues to evolve, driven by the need for novel molecules with tailored properties for applications ranging from new therapeutics to advanced materials.

Properties

IUPAC Name |

6-methyloctanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGKSVAVFKFRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546680 | |

| Record name | 6-Methyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53838-47-4 | |

| Record name | 6-Methyloctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyloctanoyl Chloride

Carboxylic Acid Precursor Derivatization Techniques

The most direct and common method for synthesizing 6-methyloctanoyl chloride is through the derivatization of its corresponding carboxylic acid, 6-methyloctanoic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxyl functional group with a chlorine atom, a process that significantly increases the reactivity of the carbonyl center, making the resulting acyl chloride a versatile intermediate in organic synthesis.

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for the conversion of carboxylic acids to acyl chlorides due to their high efficiency and the convenient nature of their byproducts. fiveable.mechemguide.co.uk

The reaction of 6-methyloctanoic acid with thionyl chloride produces 6-methyloctanoyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemguide.co.uk The evolution of these gases helps to drive the reaction to completion according to Le Châtelier's principle. fiveable.me This reaction is often carried out in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the conversion via the formation of a Vilsmeier reagent intermediate. fiveable.mesciencemadness.org

Oxalyl chloride is another highly effective reagent for this transformation. researchgate.netsci-hub.se It reacts with 6-methyloctanoic acid to yield the desired acyl chloride, with carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl) as byproducts. Reactions with oxalyl chloride are typically conducted under mild conditions and are known for their clean conversions and high yields. Similar to thionyl chloride, catalytic DMF is often used to facilitate the reaction. sciencemadness.orgsci-hub.se

| Reagent | Typical Byproducts | Key Advantages | Catalyst (Optional) |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts drive reaction completion. fiveable.mechemguide.co.uk | DMF |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Mild reaction conditions, clean conversion. researchgate.net | DMF |

While thionyl chloride and oxalyl chloride are standard, other chlorinating agents can also be utilized for the synthesis of 6-methyloctanoyl chloride. These include phosphorus-based reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemistrysteps.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts. chemguide.co.ukprepchem.com The reaction is typically performed in the cold and without a solvent.

Phosphorus Trichloride (PCl₃): The reaction of a carboxylic acid with PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukresearchgate.net This method requires a 3:1 molar ratio of the carboxylic acid to the reagent.

Cyanuric chloride has also been explored as a milder and safer alternative for converting carboxylic acids to their corresponding chlorides, avoiding the harsh byproducts associated with some other reagents. sciencemadness.orgresearchgate.net Optimization of reaction conditions for any of these reagents typically involves controlling the temperature, selecting an appropriate inert solvent (e.g., dichloromethane (B109758) or toluene), and managing the stoichiometry of the reactants to maximize yield and purity.

Stereoselective Synthesis Approaches to Chiral 6-Methyloctanoyl Architectures

The methyl group at the C6 position of 6-methyloctanoyl chloride makes it a chiral molecule. The synthesis of specific enantiomers, (R)-6-methyloctanoyl chloride or (S)-6-methyloctanoyl chloride, requires stereoselective methods. These strategies focus on establishing the stereocenter in the 6-methyloctanoic acid precursor, which is then converted to the chiral acyl chloride.

Diastereoselective alkylation is a powerful strategy for constructing chiral centers. This approach typically involves the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. For the synthesis of a precursor to 6-methyloctanoyl chloride, this would involve attaching a chiral auxiliary to a shorter acid chain, forming a chiral enolate, and then alkylating it to introduce the remainder of the carbon backbone. The inherent chirality of the auxiliary biases the approach of the electrophile, leading to the preferential formation of one diastereomer over the other.

Chiral auxiliaries are recoverable stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org Evans' oxazolidinones and Myers' pseudoephenamine amides are prominent examples of auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives. nih.gov

A general sequence for synthesizing an enantiomerically enriched 6-methyloctanoic acid precursor using a chiral auxiliary is as follows:

An achiral acyl chloride (e.g., propionyl chloride) is attached to the chiral auxiliary.

The resulting imide is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate.

The enolate is then alkylated with an appropriate electrophile (e.g., 1-iodopentane). The steric bulk of the auxiliary directs the alkylating agent to one face of the enolate, leading to a high degree of diastereoselectivity. nih.gov

Finally, the auxiliary is cleaved (e.g., by hydrolysis) to yield the chiral carboxylic acid, which can then be recovered. wikipedia.org

| Entry | Chiral Auxiliary Type | Electrophile | Expected Outcome | Reported Diastereomeric Ratios (for similar systems) |

|---|---|---|---|---|

| 1 | Evans' Oxazolidinone | 1-Iodopentane | (R)- or (S)-6-Methyloctanoic Acid Precursor | >95:5 |

| 2 | Myers' Pseudoephenamine | 1-Bromopentane | (R)- or (S)-6-Methyloctanoic Acid Precursor | >97:3 |

Catalytic asymmetric synthesis provides an alternative, more atom-economical route to chiral molecules. Asymmetric hydrogenation is a key technology in this area, allowing for the enantioselective reduction of a prochiral alkene to establish a stereocenter. researchgate.net

For the synthesis of chiral 6-methyloctanoic acid, a suitable unsaturated precursor, such as 6-methyl-oct-2-enoic acid or a similar substrate, could be subjected to asymmetric hydrogenation. This reaction utilizes a chiral transition metal catalyst, often based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPHOS). nih.gov The catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer of the saturated carboxylic acid. The product can be obtained with very high enantiomeric excess (ee), providing an efficient pathway to the desired chiral precursor for 6-methyloctanoyl chloride. researchgate.netnih.gov

Process Optimization for Research Scale-Up and Efficiency

Transitioning the synthesis of 6-Methyloctanoyl chloride from a laboratory benchtop procedure to a larger research scale necessitates a thorough optimization of reaction parameters to ensure efficiency, safety, and high purity of the final product. Key variables that are typically scrutinized include the choice of chlorinating agent, reaction temperature, solvent, and the molar ratio of reactants.

For the conversion of 6-methyloctanoic acid, thionyl chloride is a frequently employed reagent due to the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. chemguide.co.ukwikipedia.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org

Optimization studies for analogous acyl chloride syntheses often focus on minimizing the excess of the chlorinating agent to reduce costs and simplify the workup. The reaction temperature is another critical parameter; while higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. A careful balance is required to achieve a high conversion rate in a reasonable timeframe without compromising the product's integrity.

Below is a representative data table illustrating potential optimization parameters for the synthesis of 6-Methyloctanoyl chloride. The data is based on established chemical principles for acyl chloride formation, as specific research on the scale-up of this particular compound is not extensively documented in publicly available literature.

Table 1: Process Optimization Parameters for the Synthesis of 6-Methyloctanoyl Chloride

| Parameter | Range Investigated | Optimal Condition | Effect on Yield | Effect on Purity |

|---|---|---|---|---|

| Molar Ratio (SOCl₂ : Acid) | 1.1:1 to 2.0:1 | 1.2:1 | Increases with higher ratios up to a point, then plateaus. | Can decrease with excessive SOCl₂ due to side reactions. |

| Temperature (°C) | 25 to 78 (reflux) | 60 | Higher temperatures increase reaction rate but can promote byproduct formation. | Optimal purity is often found at moderate temperatures. |

| Catalyst (DMF) Loading (mol%) | 0.1 to 2.0 | 0.5 | Significantly increases reaction rate. | Minimal impact on purity within the optimal range. |

| Reaction Time (hours) | 1 to 6 | 3 | Yield increases with time until the reaction reaches completion. | Prolonged reaction times can lead to degradation of the product. |

Advanced Purification and Isolation Methodologies in Synthetic Research

The purification of acyl chlorides like 6-Methyloctanoyl chloride can be challenging due to their high reactivity, particularly their susceptibility to hydrolysis. researchgate.net While fractional distillation is the most common method for purifying acyl chlorides, advanced techniques may be necessary to achieve the high purity required for subsequent sensitive reactions. chemguide.co.uk

Given the reactive nature of the acyl chloride functional group, standard purification methods like silica (B1680970) gel chromatography are generally not suitable due to the risk of decomposition on the acidic stationary phase. However, chromatography using inert stationary phases, such as fluorinated silica or specially deactivated supports, can be a viable option for removing non-volatile impurities.

For analytical purposes, where direct analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be problematic, derivatization is a common strategy. The acyl chloride can be converted into a more stable derivative, such as an ester or an amide, which can then be purified and analyzed using standard chromatographic techniques. google.comchromforum.org

Advanced isolation techniques for chiral compounds, such as preparative chiral chromatography, could be employed if an enantiomerically pure form of 6-Methyloctanoyl chloride is required. This involves using a chiral stationary phase that can differentiate between the enantiomers of the compound or a suitable derivative.

The following table compares various purification and isolation methodologies that could be applied to 6-Methyloctanoyl chloride.

Table 2: Comparison of Advanced Purification and Isolation Methodologies

| Methodology | Principle | Advantages | Limitations for 6-Methyloctanoyl Chloride |

|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | Effective for removing non-volatile impurities and excess reagents. | May not be suitable for thermally sensitive compounds; may not separate impurities with similar boiling points. |

| Inert Phase Chromatography | Adsorption chromatography on a non-reactive stationary phase. | Can remove polar impurities without degrading the acyl chloride. | Requires specialized and often more expensive stationary phases; may have lower loading capacity. |

| Derivatization followed by Chromatography | Conversion to a more stable compound for purification and analysis. | Allows for the use of standard chromatographic techniques (e.g., silica gel, HPLC, GC). google.comchromforum.org | The derivatization and subsequent cleavage steps add to the overall synthesis time and may reduce the overall yield. |

| Preparative Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Can provide enantiomerically pure product. | Can be expensive and may require significant method development. |

Mechanistic Investigations of 6 Methyloctanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a two-step process that involves the addition of a nucleophile to the carbonyl group, followed by the elimination of a leaving group. masterorganicchemistry.comchemistrysteps.com In the case of 6-methyloctanoyl chloride, the chloride ion is the leaving group. This pathway is characteristic of many carboxylic acid derivatives, with acyl chlorides being among the most reactive. chemistrytalk.orgchemistrysteps.com

The addition-elimination mechanism is the principal pathway for the reactions of 6-methyloctanoyl chloride with nucleophiles. chemistrysteps.comsavemyexams.com This mechanism proceeds in two distinct stages:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the 6-methyloctanoyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.ukyoutube.com

The general scheme for the addition-elimination mechanism is as follows: Nucleophile attacks the carbonyl carbon -> Tetrahedral intermediate forms -> Carbonyl group reforms and chloride ion is eliminated

This mechanism is observed in a variety of reactions, including hydrolysis (reaction with water to form 6-methyloctanoic acid), alcoholysis (reaction with an alcohol to form an ester), and aminolysis (reaction with ammonia or an amine to form an amide). chemistrystudent.comchemguide.co.uk

While the addition-elimination mechanism is predominant, under certain conditions, a concerted SN2-like mechanism may be considered, although it is less common for acyl chlorides. In a hypothetical SN2-like pathway, the nucleophile would attack the carbonyl carbon while the chloride ion simultaneously departs. masterorganicchemistry.com This would involve a transition state where the incoming nucleophile and the outgoing leaving group are both partially bonded to the carbonyl carbon. youtube.com

However, the formation of a stable tetrahedral intermediate in the addition-elimination pathway makes it the more favorable route for most reactions of acyl chlorides. niu.edu The SN2 mechanism is more characteristic of substitution at a saturated carbon atom and involves a backside attack, which is sterically hindered at a carbonyl carbon. masterorganicchemistry.comyoutube.com For acyl chlorides, the energetic barrier for the stepwise addition-elimination is generally lower than for a concerted SN2-like displacement.

The stability of the tetrahedral intermediate is also influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles will lead to a more rapid formation of the intermediate. The subsequent collapse of the intermediate to products is dependent on the leaving group ability of the substituents. In the case of 6-methyloctanoyl chloride, the chloride ion is an excellent leaving group, which favors the forward reaction. masterorganicchemistry.com

Reaction Kinetics and Solvent Effects on Acyl Chloride Transformations

The study of reaction kinetics provides valuable insights into the mechanism of a reaction. For the reactions of 6-methyloctanoyl chloride, kinetic studies would focus on determining the rate of the reaction under various conditions.

Rate Constant Determination

The rate constant (k) for the reaction of 6-methyloctanoyl chloride with a nucleophile can be determined by monitoring the change in concentration of the reactant or product over time. nih.govau.dk The rate law for a typical nucleophilic acyl substitution of an acyl chloride is often second order, being first order in the acyl chloride and first order in the nucleophile. niu.edu

Rate = k[6-Methyloctanoyl Chloride][Nucleophile]

Experimental methods for determining rate constants can include spectroscopic techniques, such as UV-Vis or NMR spectroscopy, to follow the disappearance of the starting material or the appearance of the product. researchgate.net For reactions that produce an acid, such as the hydrolysis of 6-methyloctanoyl chloride, titration can be used to measure the rate of acid formation. niu.edu

| Reaction Type | General Rate Constant Range (M-1s-1) | Factors Influencing Rate |

|---|---|---|

| Hydrolysis | Generally high | Solvent polarity, Temperature |

| Alcoholysis | Varies with alcohol nucleophilicity | Steric hindrance of alcohol, Solvent |

| Aminolysis | Generally very high | Basicity and steric hindrance of amine |

Influence of Solvent Polarity and Hydrogen Bonding

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. For the reactions of 6-methyloctanoyl chloride, both solvent polarity and the ability of the solvent to form hydrogen bonds are important considerations.

Solvent Polarity: Polar solvents can stabilize the charged transition state and the tetrahedral intermediate in the addition-elimination mechanism, thereby increasing the reaction rate. However, the effect of solvent polarity can be complex. In some cases, a very polar solvent might solvate the nucleophile so effectively that it reduces its reactivity. The yield of acylation reactions is not always directly proportional to solvent polarity. researchgate.net

Hydrogen Bonding: Solvents that can act as hydrogen bond donors can stabilize the developing negative charge on the oxygen atom in the transition state and the tetrahedral intermediate. This can lead to an acceleration of the reaction rate. Conversely, hydrogen bonding to the nucleophile can decrease its nucleophilicity. acs.org The choice of solvent is therefore a critical factor in controlling the outcome of reactions involving 6-methyloctanoyl chloride.

| Solvent Property | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| High Polarity | Generally increases rate | Stabilization of charged intermediates and transition states |

| Aprotic | Can enhance nucleophilicity | Less solvation of the nucleophile |

| Protic (Hydrogen Bonding) | Can increase or decrease rate | Stabilizes transition state but can solvate nucleophile |

Catalysis in Reactions Involving Acyl Chlorides

Catalysis plays a pivotal role in modulating the reactivity of acyl chlorides, enabling a wide range of transformations under various conditions.

The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution where a Lewis acid catalyst is used to activate an acyl chloride. byjus.comwikipedia.org In the context of 6-methyloctanoyl chloride, a strong Lewis acid, such as aluminum chloride (AlCl₃), would coordinate with the chlorine atom. chemguide.co.uk This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. byjus.comwikipedia.org

This resonance-stabilized acylium ion is then attacked by the π-electrons of an aromatic ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion. byjus.com The aromaticity of the ring is temporarily lost in this step. byjus.com In the final step, the catalyst is regenerated when the conjugate base (e.g., AlCl₄⁻) abstracts a proton from the carbon atom bonded to the new acyl group, restoring aromaticity and producing hydrogen chloride (HCl). wikipedia.orgchemguide.co.uk Because the resulting ketone product can form a stable complex with the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.org

| Lewis Acid | Relative Strength | Typical Application Notes |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Very Strong | Most common and powerful catalyst; required in stoichiometric amounts as it complexes with the product ketone. wikipedia.orgwikipedia.org |

| Iron(III) Chloride (FeCl₃) | Strong | Effective catalyst, sometimes used as a milder alternative to AlCl₃. wikipedia.org |

| Zinc Chloride (ZnCl₂) | Moderate | Used for more activated aromatic rings or when milder conditions are necessary. wikipedia.org |

Organocatalysis: In many acylation reactions, organic bases are used as catalysts. Pyridine (B92270) and its more nucleophilic derivative, 4-dimethylaminopyridine (B28879) (DMAP), are common examples. wikipedia.org These catalysts operate via a nucleophilic catalysis mechanism. The nitrogen atom of pyridine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is a much more potent acylating agent than the original acyl chloride and is readily attacked by the primary nucleophile (e.g., an alcohol or amine). The pyridine catalyst is regenerated upon completion of the reaction. chemtube3d.com Pyridine also serves the crucial role of a base, neutralizing the HCl byproduct generated during the reaction. doubtnut.comvedantu.comshaalaa.com

Metal-Catalyzed Processes: Modern organic synthesis often employs transition metal catalysts for acylation reactions, providing alternatives to traditional methods like Friedel-Crafts acylation. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura coupling, can be used to form ketones from acyl chlorides and organostannane or boronic acid reagents, respectively. organic-chemistry.orgnsf.gov These methods offer high chemoselectivity and tolerance for a wide range of functional groups that might not be compatible with the harsh conditions of Lewis acid catalysis. organic-chemistry.orgorganic-chemistry.org For example, palladium complexes can selectively catalyze the coupling at the acyl chloride C-Cl bond even in the presence of more typically reactive aryl C-Cl or C-Br bonds. organic-chemistry.org

Chemo-enzymatic strategies combine chemical and enzymatic steps to achieve highly selective transformations. acs.orgnih.gov Enzymes, such as lipases and esterases, can be used to catalyze the acylation of nucleophiles with high regioselectivity and stereoselectivity under mild conditions. nih.gov For a substrate with multiple hydroxyl or amino groups, an enzyme could selectively acylate one specific site, a task that is often challenging to achieve with purely chemical methods. A conceptual chemo-enzymatic approach could involve the enzymatic acylation of a complex polyol using 6-methyloctanoyl chloride to produce a specific monoester.

Enzyme-mimicking approaches aim to develop synthetic catalysts that replicate the efficiency and selectivity of natural enzymes. nih.govresearchgate.net These "enzyme mimics" can range from small molecules to complex supramolecular structures like cyclodextrins or self-assembled organic cages. nih.govacs.org The goal is to create a synthetic active site that can bind the acyl chloride and the nucleophile, positioning them for optimal reaction and stabilizing the transition state, much like a natural enzyme. nih.govacs.org For acyl transfer reactions, a bifunctional mimic might contain a basic site to activate the nucleophile and a binding pocket for the acyl chloride, accelerating the reaction through proximity effects and transition state stabilization. acs.org

Comprehensive Studies of 6-Methyloctanoyl Chloride Reactivity with Diverse Nucleophiles

The reactivity of 6-methyloctanoyl chloride is defined by its reactions with various nucleophiles, primarily through the nucleophilic addition-elimination mechanism. libretexts.org

Acyl chlorides react readily with alcohols in a process known as alcoholysis to form esters. chemguide.co.uklibretexts.org This reaction is typically fast and exothermic. libretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This initial addition step breaks the C=O π-bond and forms a tetrahedral intermediate. chemguide.co.uk In the subsequent elimination stage, the C=O double bond reforms, and the chloride ion is expelled as a leaving group. Finally, a base (which can be another alcohol molecule or an added non-nucleophilic base like pyridine) deprotonates the oxonium ion to yield the final ester product and hydrogen chloride. chemguide.co.uk The use of a base like pyridine is common to neutralize the corrosive HCl byproduct. vedantu.com

The rate of alcoholysis is sensitive to steric hindrance. Primary alcohols react the fastest, followed by secondary alcohols, while tertiary alcohols react very slowly due to the steric bulk around the hydroxyl group hindering its approach to the carbonyl carbon. chemistrysteps.com

| Alcohol Type | Structure (R-OH) | Relative Rate of Reaction | Steric Hindrance |

|---|---|---|---|

| Primary | R-CH₂-OH | Fastest | Low |

| Secondary | R₂-CH-OH | Moderate | Medium |

| Tertiary | R₃-C-OH | Very Slow / Negligible | High |

Aminolysis is the reaction of an acyl chloride with ammonia, a primary amine, or a secondary amine to form an amide. jove.comjove.com The reaction is typically very rapid and violent. libretexts.org The mechanism is analogous to alcoholysis, involving a nucleophilic addition-elimination pathway. chemistrystudent.comchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk This intermediate then collapses, reforming the C=O double bond and eliminating the chloride ion. libretexts.org

A key difference from alcoholysis is that two equivalents of the amine are required. jove.comjove.com The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride produced, forming an ammonium salt. libretexts.orgchemguide.co.uk If the amine is valuable or expensive, an alternative, non-nucleophilic base like pyridine or triethylamine can be used as the acid scavenger. jove.comjove.com

| Nucleophile | Amine Type | Final Product |

|---|---|---|

| Ammonia (NH₃) | - | 6-Methyloctanamide (Primary Amide) |

| Primary Amine (R-NH₂) | Primary | N-substituted-6-methyloctanamide (Secondary Amide) |

| Secondary Amine (R₂-NH) | Secondary | N,N-disubstituted-6-methyloctanamide (Tertiary Amide) |

Thiolysis and Thioester Synthesis

The reaction of 6-methyloctanoyl chloride with thiols, a process known as thiolysis, serves as a direct route for the synthesis of thioesters. This transformation proceeds through a nucleophilic acyl substitution mechanism. The sulfur atom of the thiol, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the 6-methyloctanoyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate.

Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond. The final products of this reaction are the corresponding S-alkyl or S-aryl 6-methyloctanethioate and hydrogen chloride. The general scheme for this reaction is presented below:

General Reaction Scheme for Thiolysis: R-SH + 6-Methyloctanoyl Chloride → 6-Methyloctanethioate-S-R + HCl

The efficiency of this reaction is influenced by the nucleophilicity of the thiol and the reaction conditions. Typically, the reaction is carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.

Reactions with Organometallic Reagents (e.g., Grignard, Gilman)

6-Methyloctanoyl chloride exhibits distinct reactivity with different classes of organometallic reagents, primarily Grignard and Gilman reagents. These reactions are pivotal for the formation of new carbon-carbon bonds, leading to ketones or tertiary alcohols.

Grignard Reagents:

The reaction of 6-methyloctanoyl chloride with Grignard reagents (R-MgX) typically results in the formation of a tertiary alcohol. This occurs through a two-step process. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the formation of a ketone intermediate. However, ketones are also highly reactive towards Grignard reagents. Consequently, a second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, yielding a tertiary alcohol after an acidic workup. Due to the high reactivity of Grignard reagents, it is generally challenging to isolate the ketone intermediate.

Gilman Reagents:

In contrast, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are less reactive, or "softer," nucleophiles compared to Grignard reagents. This attenuated reactivity allows for the selective synthesis of ketones from 6-methyloctanoyl chloride. A Gilman reagent will react with the acyl chloride to form a ketone, but it does not readily react further with the ketone product. This selectivity makes Gilman reagents particularly useful for preparing specific ketones derived from 6-methyloctanoyl chloride.

| Reagent Type | Reactant | Intermediate | Final Product (after workup) |

| Grignard (R-MgX) | 6-Methyloctanoyl Chloride | Ketone | Tertiary Alcohol |

| Gilman (R₂CuLi) | 6-Methyloctanoyl Chloride | N/A | Ketone |

Reactions with Specific Anions (e.g., Sodium Phosphaethynolate)

The phosphaethynolate anion ([OCP]⁻), typically used as its sodium salt, is a potent and versatile nucleophile. Its reaction with acyl chlorides like 6-methyloctanoyl chloride opens pathways to novel organophosphorus compounds. The phosphaethynolate anion can act as a phosphorus-centered nucleophile, attacking the carbonyl carbon of the 6-methyloctanoyl chloride.

Mechanistic studies on the reactions of sodium phosphaethynolate with acyl chlorides suggest a complex reaction pathway. The initial nucleophilic attack by the phosphorus atom on the carbonyl carbon leads to a tetrahedral intermediate. This intermediate can then undergo further transformations, potentially involving cyclization or rearrangement, depending on the reaction conditions and the structure of the acyl chloride. These reactions can lead to the formation of various phosphorus-containing heterocycles. The specific outcome of the reaction between 6-methyloctanoyl chloride and sodium phosphaethynolate would likely yield a complex mixture of products, the nature of which would depend on the precise reaction conditions employed.

Reduction Chemistry with Hydride Donors

The reduction of 6-methyloctanoyl chloride can be controlled to yield either a primary alcohol or an aldehyde, depending on the nature of the hydride donor used.

Strong Hydride Donors:

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce 6-methyloctanoyl chloride completely to the corresponding primary alcohol, 6-methyloctan-1-ol. The reaction proceeds via an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol. Two equivalents of the hydride are consumed in this process.

Bulky, Less Reactive Hydride Donors:

To stop the reduction at the aldehyde stage (6-methyloctanal), a less reactive and sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] is a commonly used reagent for this purpose. Its bulkiness and attenuated reactivity allow for the selective reduction of the highly reactive acyl chloride to the aldehyde, without significant further reduction to the alcohol.

| Hydride Donor | Product |

| Lithium aluminum hydride (LiAlH₄) | 6-methyloctan-1-ol |

| Lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] | 6-methyloctanal |

Role of Hydrogen Bonding and Termolecular Complex Formation in Reaction Pathways

While direct experimental studies on the role of hydrogen bonding and termolecular complex formation in the reactions of 6-methyloctanoyl chloride are not extensively documented, insights can be drawn from the broader understanding of nucleophilic acyl substitution and organometallic reaction mechanisms.

Hydrogen Bonding:

In nucleophilic acyl substitution reactions, the transition state leading to the tetrahedral intermediate is highly polarized, with a developing negative charge on the carbonyl oxygen. In protic solvents or in the presence of species capable of hydrogen bonding, this transition state can be stabilized. For instance, in reactions involving alcohol or water as a nucleophile or solvent, hydrogen bonding to the carbonyl oxygen can lower the activation energy of the reaction, thereby accelerating the rate of nucleophilic attack. While 6-methyloctanoyl chloride itself cannot participate in hydrogen bonding as a donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction is particularly relevant in enzymatic reactions where amino acid residues in the active site can stabilize the tetrahedral intermediate through hydrogen bonding in what is often referred to as an "oxyanion hole". libretexts.org

Termolecular Complex Formation:

In the context of reactions with organometallic reagents, particularly Grignard reagents, the formation of termolecular complexes has been proposed to play a significant role in the reaction mechanism. Computational studies suggest that the reaction pathway may not be a simple bimolecular collision. Instead, a complex involving the Grignard reagent, the substrate (6-methyloctanoyl chloride), and solvent molecules (typically ethers) can form. acs.orgoperachem.com

Advanced Spectroscopic Characterization Methodologies in Acyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insightsucalgary.caoregonstate.eduoregonstate.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 6-Methyloctanoyl chloride, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR spectroscopy is highly effective for confirming the synthesis of 6-Methyloctanoyl chloride and for monitoring the progress of reactions involving this compound. The protons on the carbon atom adjacent (alpha) to the carbonyl group are significantly deshielded due to the electron-withdrawing nature of the acyl chloride functionality. libretexts.org This results in a characteristic downfield chemical shift, typically observed in the range of 2.0-2.5 ppm. ucalgary.ca The remaining protons along the branched alkyl chain resonate at higher fields, in the typical alkane region. pressbooks.pub

By integrating the signals, one can confirm the relative number of protons in each unique chemical environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for piecing together the molecule's carbon skeleton. For instance, the signal for the protons alpha to the carbonyl group in 6-Methyloctanoyl chloride would be expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) group.

Predicted ¹H NMR Data for 6-Methyloctanoyl Chloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (-CH₂COCl) | ~2.88 | Triplet (t) |

| H-3 (-CH₂CH₂COCl) | ~1.71 | Quintet |

| H-4, H-5, H-7 (-CH₂-) | ~1.20-1.40 | Multiplet (m) |

| H-6 (-CH(CH₃)-) | ~1.50 | Multiplet (m) |

| H-8 (-CH₃) | ~0.89 | Triplet (t) |

| 6-CH₃ | ~0.87 | Doublet (d) |

Note: Data is predicted based on typical values for similar aliphatic acyl chlorides. chemicalbook.com

¹³C NMR spectroscopy provides critical information about the carbon framework of 6-Methyloctanoyl chloride. The carbonyl carbon of an acyl chloride is highly deshielded and gives a characteristic signal in the range of 160-180 ppm. ucalgary.calibretexts.org This distinct chemical shift allows for easy identification of the acyl chloride functional group. oregonstate.eduoregonstate.edu The carbons of the alkyl chain resonate at much higher fields (lower ppm values), with their specific shifts influenced by their position relative to the carbonyl group and the branch point. Quaternary carbons, those with no attached hydrogens, typically show weaker signals. oregonstate.edu

Predicted ¹³C NMR Data for 6-Methyloctanoyl Chloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~173 |

| C-2 (-CH₂COCl) | ~46 |

| C-3 (-CH₂CH₂COCl) | ~32 |

| C-4 (-CH₂) | ~29 |

| C-5 (-CH₂) | ~25 |

| C-6 (-CH(CH₃)-) | ~39 |

| C-7 (-CH₂) | ~34 |

| C-8 (-CH₃) | ~14 |

| 6-CH₃ | ~19 |

Note: Data is predicted based on general ranges for carboxylic acid derivatives and aliphatic carbons. oregonstate.edulibretexts.org

For a molecule with a complex alkyl chain like 6-Methyloctanoyl chloride, one-dimensional NMR spectra can have overlapping signals that are difficult to assign definitively. Two-dimensional (2D) NMR experiments are employed to resolve this ambiguity. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgemerypharma.com Cross-peaks in a COSY spectrum of 6-Methyloctanoyl chloride would map out the entire spin system of the alkyl chain, confirming the connectivity from the protons on C-2 all the way to the terminal methyl group on C-8 and the methyl group at the C-6 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orglibretexts.org It is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds. It can be used to confirm the assignment of quaternary carbons and to verify the position of the carbonyl group by showing a correlation from the H-2 and H-3 protons to the C-1 carbonyl carbon.

Infrared (IR) Spectroscopy for Carbonyl Group Characterization and Functional Group Detectionucalgary.calibretexts.org

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule. The most diagnostic feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching absorption. oregonstate.edu Due to the high electronegativity of the chlorine atom, which strengthens the C=O double bond through an inductive effect, this absorption occurs at a characteristically high frequency. uomustansiriyah.edu.iq

For aliphatic acyl chlorides like 6-Methyloctanoyl chloride, a very strong C=O stretching band is expected in the region of 1790-1815 cm⁻¹. oregonstate.eduuobabylon.edu.iq This high-frequency absorption is a clear indicator of the acyl chloride functional group, distinguishing it from other carbonyl compounds like ketones, esters, and amides, which absorb at lower frequencies. libretexts.orglibretexts.org Additionally, the spectrum will show C-H stretching absorptions just below 3000 cm⁻¹ corresponding to the alkyl chain.

Characteristic IR Absorption Frequencies for 6-Methyloctanoyl Chloride

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | ~1800 | Strong |

| C-H (Alkyl) | 2850-2960 | Medium-Strong |

Note: Values are typical for aliphatic acyl chlorides. ucalgary.calibretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisucalgary.caudel.edu

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the electron ionization (EI) mass spectrum of 6-Methyloctanoyl chloride, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M⁺ peak. udel.eduyoutube.com

A common and often dominant fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a highly stable acylium ion ([RCO]⁺). ucalgary.caudel.edu Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is another major fragmentation process that provides information about the structure of the alkyl chain. udel.edulibretexts.org

Predicted Key Mass Spectrometry Fragments for 6-Methyloctanoyl Chloride (C₉H₁₇ClO)

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 176.1 | Molecular Ion |

| [M+2]⁺ | 178.1 | Isotope Peak (³⁷Cl) |

| [M - Cl]⁺ | 141.1 | Acylium Ion (Loss of Chlorine) |

| [C₄H₉]⁺ | 57 | Fragmentation of the alkyl chain |

| [C₃H₅O]⁺ | 57 | McLafferty Rearrangement fragment |

Note: The molecular formula of 6-Methyloctanoyl chloride is C₉H₁₇ClO.

Computational Chemistry and Theoretical Studies on Acyl Chloride Reactivity

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways. acs.org For acyl chlorides, including 6-Methyloctanoyl chloride, these calculations can predict the most likely mechanisms for nucleophilic acyl substitution, a hallmark reaction of this class of compounds.

A key aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. QM calculations can determine the geometry of these transient structures and the energy barrier (activation energy) that must be overcome for the reaction to proceed. rsc.org

Theoretical studies on the reactions of acyl chlorides have explored whether nucleophilic attack proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.gov Density functional theory (DFT) calculations have shown that for some simple systems, such as the chloride ion exchange with formyl chloride and acetyl chloride, the reaction proceeds through a π-attack on the carbonyl group without the formation of a stable tetrahedral intermediate. nih.gov The energy barriers for such reactions are calculated to determine their feasibility. For instance, the energy barriers for halogen transfer reactions in acyl radicals have been computed, providing insight into radical-mediated processes. rsc.org

Table 1: Calculated Energy Barriers for Halogen Transfer Reactions (Note: This table presents generalized data for acyl radicals to illustrate the outputs of QM calculations and is not specific to 6-Methyloctanoyl chloride.)

| Reacting System | Halogen | Energy Barrier (kJ/mol) |

|---|---|---|

| Acetyl radical + Methyl halide | Chlorine | 89.2 |

| Acetyl radical + tert-Butyl halide | Iodine | 25.3 |

Data sourced from studies on general acyl radical reactions. rsc.org

When a reaction proceeds through a stepwise mechanism, the stability of the intermediates is crucial. QM calculations can model the geometry and energy of these intermediates. In the context of nucleophilic acyl substitution on a compound like 6-Methyloctanoyl chloride, a key intermediate would be the tetrahedral intermediate formed upon nucleophilic attack. nih.govsavemyexams.com

Computational studies have investigated the stability of such tetrahedral intermediates. For the addition of methanol (B129727) to acetyl chloride, the formation of a tetrahedral intermediate is calculated to be slightly exothermic. nih.gov However, the presence and stability of this intermediate can be highly dependent on the specific reactants and the surrounding environment (e.g., solvent). In some cases, what is presumed to be a stable intermediate may not exist on the potential energy surface. nih.gov

Density Functional Theory (DFT) is a widely used QM method for analyzing the electronic structure of molecules, which is fundamental to their reactivity. researchgate.netresearchgate.net For an acyl chloride like 6-Methyloctanoyl chloride, DFT can be used to calculate properties such as atomic charges, molecular orbital energies, and the distribution of electron density.

The high reactivity of acyl chlorides is attributed to the large partial positive charge on the carbonyl carbon, making it highly electrophilic. chemistrystudent.com This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms. DFT calculations can quantify this charge distribution. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's susceptibility to nucleophilic attack. The LUMO of an acyl chloride is typically centered on the carbonyl carbon, indicating that this is the primary site for attack by a nucleophile's HOMO. rsc.org

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Landscapes

While QM calculations are excellent for studying the details of a reaction at a single point, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time, including the influence of solvent and conformational flexibility. An MD simulation of 6-Methyloctanoyl chloride in a solvent would involve calculating the forces on each atom and solving the equations of motion, providing a trajectory of the system's evolution.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like 6-Methyloctanoyl chloride, with its alkyl chain. The simulation can reveal the preferred conformations of the molecule in solution and how these conformations might influence reactivity. Moreover, MD is crucial for understanding the role of the solvent. The solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates through explicit interactions like hydrogen bonding. researchgate.netacs.org For instance, simulations can model the solvation shell around the acyl chloride and show how solvent molecules rearrange during a reaction. acs.org

Structure-Reactivity Correlation Studies using Computational Approaches

Computational methods can establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity correlations. By systematically modifying the structure of an acyl chloride in silico and calculating its reactivity (e.g., the energy barrier for a specific reaction), one can develop models that predict the reactivity of new compounds.

For acyl chlorides, a key structural feature governing reactivity is the nature of the R-group attached to the carbonyl. For 6-Methyloctanoyl chloride, the branched alkyl group can influence reactivity through both steric and electronic effects. Computational studies can dissect these contributions. For example, DFT calculations on a series of acyl chlorides with different alkyl chains could correlate properties like the charge on the carbonyl carbon or the energy of the LUMO with experimentally observed reaction rates. Studies have also explored how delocalization effects within the molecular structure can be used to adjust and stabilize the typically high reactivity of the acyl chloride functional group. rsc.org

Derivatization and Analogues of 6 Methyloctanoyl Chloride in Targeted Chemical Research

Incorporation into Peptide and Lipopeptide Architectures for Chemical Structure-Activity Relationship (SAR) Studies

Role in Polymyxin (B74138) and Colistin (B93849) Analogues: Chemical Synthesis and Structural Impact

Polymyxin B and colistin (Polymyxin E) are last-resort antibiotics for treating infections caused by multidrug-resistant Gram-negative bacteria. Their structures feature a cyclic peptide core, a tripeptide side chain, and an N-terminal fatty acyl tail. The major components of commercial polymyxin B and colistin preparations, polymyxin B1 and colistin A, are acylated with (S)-6-methyloctanoic acid.

In the chemical synthesis of polymyxin and colistin analogues, 6-methyloctanoyl chloride or its activated acid form is coupled to the N-terminal amino group of the peptide backbone. This is typically achieved during solid-phase peptide synthesis (SPPS) after the sequential assembly of the amino acid residues. The incorporation of the 6-methyloctanoyl group is a critical step in recreating the natural structure or introducing variations for SAR studies. researchgate.net

The structural impact of the 6-methyloctanoyl tail is significant. It serves as a hydrophobic anchor, facilitating the initial interaction of the lipopeptide with the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. nih.gov The methyl branch at the 6-position influences the lipid tail's conformation and its packing within the bacterial membrane, which can affect membrane perturbation and the subsequent bactericidal mechanism. SAR studies have shown that variations in the fatty acyl chain, including the position of the methyl group, can modulate the antimicrobial activity and toxicity of these peptides. For instance, the migration of the methyl group from the 6- to the 7-position does not substantially alter the antimicrobial activity, highlighting some structural tolerance in this region of the molecule.

Synthetic Approaches to Brevicidine and Laterocidine Analogues

Brevicidine and laterocidine are more recently discovered lipopeptide antibiotics with potent activity against Gram-negative pathogens. Laterocidine naturally possesses a 6-methyloctanoyl N-terminal lipid tail, while brevicidine has a 4-methylhexanoyl moiety. nih.govmdpi.com The development of synthetic routes to these complex molecules has been crucial for confirming their structures and enabling the generation of analogues for SAR studies. researchgate.netmdpi.com

The synthesis of laterocidine and its analogues is typically accomplished via SPPS. nih.govmdpi.com In these synthetic schemes, after the assembly of the linear peptide on a solid support and on-resin cyclization to form the characteristic macrocycle, the final step before cleavage from the resin is the acylation of the N-terminal amine. This is achieved by coupling 6-methyloctanoic acid, often activated in situ or used as the more reactive 6-methyloctanoyl chloride, to the peptide. mdpi.comnih.gov This approach allows for the efficient production of the natural product and the introduction of various other fatty acyl groups to probe the SAR of the lipid tail. mdpi.comnih.gov Studies involving the synthesis of a library of laterocidine analogues with different linear achiral fatty acids have been conducted to determine the optimal lipid chain length for antimicrobial activity. mdpi.com

| Analogue Type | Synthetic Strategy | Key Findings |

| Laterocidine | On-resin macrocyclization followed by N-terminal acylation with 6-methyloctanoic acid. mdpi.comnih.gov | Confirmed the structure of the natural product and enabled SAR studies. |

| Brevicidine Analogues | Solid-phase synthesis with variation of the N-terminal acyl chain. mdpi.com | Explored the impact of lipid tail structure on activity. |

| Laterocidine Lipid Length Analogues | SPPS with incremental changes in the length of linear N-terminal fatty acids. mdpi.com | Determined optimal lipid chain lengths for potent antimicrobial activity. |

Tridecaptin Derivatives: Lipid Tail Stereochemistry and Structural Effects

The tridecaptins are a family of linear lipopeptides with selective activity against Gram-negative bacteria. The naturally occurring tridecaptin A1 possesses a chiral (3R,6S)-3-hydroxy-6-methyloctanoyl lipid tail. researchgate.net The stereochemistry of this lipid moiety has been a subject of investigation to understand its role in the peptide's biological activity.

To elucidate the importance of the lipid tail's stereochemistry, chemical synthesis of tridecaptin analogues with different stereoisomers of the 6-methyloctanoyl group has been undertaken. For example, in the structural elucidation of tridecaptin B1, both (6'S)-methyloctanoyl and (6'R)-methyloctanoyl versions of the peptide were synthesized. researchgate.net Comparison of these synthetic diastereomers with the natural product via HPLC and NMR allowed for the definitive assignment of the S-configuration at the 6-position of the lipid tail in natural tridecaptin B1. researchgate.netresearchgate.net

Interestingly, studies on tridecaptin A1 have revealed that the chirality of the lipid tail does not have a significant impact on its antimicrobial activity. researchgate.net This finding is crucial as it allows for the synthesis of simplified, achiral analogues without compromising potency, which can reduce the cost and complexity of manufacturing these potential therapeutic agents. The replacement of the natural chiral lipid with a simpler achiral acyl chain, such as an octanoyl group, has become a common strategy in the design of new tridecaptin derivatives. researchgate.net

| Tridecaptin Analogue | Lipid Tail Modification | Purpose of Synthesis | Impact on Activity |

| Tridecaptin A1 Stereoisomers | Synthesis with (3R,6S), (3R,6R), (3S,6S), and (3S,6R) lipid tails. researchgate.net | Elucidation of natural product stereochemistry. | Chirality of the lipid tail did not significantly affect antimicrobial activity. researchgate.net |

| Tridecaptin B1 Diastereomers | Synthesis with (6'S)-methyloctanoyl and (6'R)-methyloctanoyl tails. researchgate.net | Determination of the stereochemistry of the natural lipid tail. researchgate.net | N/A (Used for structural confirmation) |

| Octanoyl-Tridecaptin A1 | Replacement of the natural chiral lipid with a simple octanoyl chain. researchgate.net | To simplify synthesis and reduce cost. | Retained full antimicrobial activity. researchgate.net |

Chemical Modulation of Hydrophobicity and its Consequences on Molecular Interactions

The 6-methyloctanoyl group, as a branched fatty acyl chain, imparts a specific level of hydrophobicity to the lipopeptide molecules it is attached to. This hydrophobicity is a critical determinant of their interaction with biological membranes and other molecular targets. nih.gov The modulation of hydrophobicity through the chemical modification of the lipid tail is a fundamental strategy in the SAR studies of antimicrobial lipopeptides.

The branched nature of the 6-methyloctanoyl group, with its methyl substituent, can also influence the conformational properties of the lipid tail and how it inserts into the lipid bilayer of bacterial membranes. This can have consequences for the peptide's ability to form pores or disrupt membrane potential. The interplay between the hydrophobic lipid tail and the charged amino acid residues of the peptide is essential for the initial electrostatic interactions with the negatively charged bacterial outer membrane and the subsequent hydrophobic interactions that drive membrane insertion and disruption. nih.gov

Synthesis of Chiral Methyl-Branched Compounds for Specific Research Applications

While 6-methyloctanoyl chloride is a well-established reagent for the acylation of peptides, its application as a starting material for the synthesis of other chiral methyl-branched compounds for specific, non-peptide-related research applications is not extensively documented in the reviewed literature. General methodologies exist for the synthesis of a wide array of chiral methyl-branched synthons from various starting materials, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. However, specific examples detailing the use of 6-methyloctanoyl chloride for these purposes were not identified in the current search.

Development of 6-Methyloctanoyl Derivatives as Chemical Models for Enzyme Mechanism Studies

The use of substrate or cofactor analogues is a common strategy to study the mechanisms of enzyme action. These chemical models can help to probe the active site of an enzyme, trap catalytic intermediates, or inhibit enzyme function. While derivatives of fatty acids are used in such studies, the specific development of 6-methyloctanoyl derivatives as chemical models for detailed enzyme mechanism studies is not prominently featured in the surveyed scientific literature. Therefore, no detailed research findings on this specific application can be presented at this time.

Functionalization for Material Science Research (e.g., supramolecular systems, nanoparticles from a chemical synthesis perspective)researchgate.net

The high reactivity of the acyl chloride functional group makes 6-methyloctanoyl chloride a valuable reagent for the surface functionalization of materials, enabling the modification of their chemical and physical properties. This process involves covalently attaching the 6-methyloctanoyl moiety to the surface of a material, which can influence hydrophobicity, dispersibility, and interfacial interactions. This is particularly relevant in the development of advanced supramolecular systems and the surface modification of nanoparticles from a chemical synthesis standpoint.

In the context of supramolecular systems , 6-methyloctanoyl chloride can be used to introduce long, branched alkyl chains onto molecular building blocks. These appended chains can then direct the self-assembly of the building blocks into larger, ordered structures through controlled hydrophobic and van der Waals interactions. For instance, research on carbon nanodots (CNDs) has demonstrated that their surfaces can be functionalized through coupling reactions with various acyl chlorides. digitellinc.com This approach allows for the precise installation of target functionalities on the nanoscale, creating modular building blocks for more complex suprastructures. digitellinc.com By reacting 6-methyloctanoyl chloride with surface-accessible groups (like amines or hydroxyls) on a core molecule, the resulting non-polar tail can drive aggregation in polar solvents or facilitate integration into lipidic or polymeric matrices.

From a chemical synthesis perspective for nanoparticles , 6-methyloctanoyl chloride is primarily used in post-synthetic modification. Nanoparticles, whether polymeric, metallic, or metal oxide-based, often possess surface functional groups such as hydroxyls or amines that can readily react with acyl chlorides to form stable ester or amide bonds. mdpi.com This surface modification can transform a hydrophilic nanoparticle into a hydrophobic one, allowing for its dispersion in organic solvents or polymer melts. The 6-methyloctanoyl chain provides a sterically bulky and non-polar interface, which can prevent nanoparticle agglomeration and improve compatibility with a host material. This strategy is crucial for creating tailored nanocomposites where the properties depend on the uniform dispersion of the nanoparticle filler.

The table below outlines potential functionalization applications in material science.

| Material Type | Target Functional Group | Reagent | Covalent Bond Formed | Potential Application |

| Carbon Nanodots | Surface Amines (-NH₂) | 6-Methyloctanoyl chloride | Amide (-CONH-) | Building blocks for supramolecular structures digitellinc.com |

| Silica (B1680970) Nanoparticles | Surface Silanols (Si-OH) | 6-Methyloctanoyl chloride | Ester (-COO-) | Creation of hydrophobic chromatographic stationary phases |

| Polymeric Nanoparticles | Surface Hydroxyls (-OH) | 6-Methyloctanoyl chloride | Ester (-COO-) | Improved dispersion in non-polar polymer matrices |

| Metal Oxide Nanoparticles | Surface Hydroxyls (-OH) | 6-Methyloctanoyl chloride | Ester (-COO-) | Phase transfer from aqueous to organic media |

Design and Synthesis of Novel Chemically Modified Acyl Chloride Analogues

The design and synthesis of novel analogues of 6-methyloctanoyl chloride are driven by the need to create molecules with tailored properties for specific research applications. The synthetic strategy generally involves either modifying the core alkyl chain before introducing the acyl chloride group or reacting the acyl chloride with various nucleophiles to create a library of derivatives.

One primary approach to creating analogues is to synthesize variations of the parent carboxylic acid, 6-methyloctanoic acid, and subsequently convert them to the corresponding acyl chlorides. This allows for systematic changes to the hydrocarbon backbone. For example, analogues could be designed with different branching patterns, degrees of unsaturation (alkene or alkyne groups), or the incorporation of cyclic moieties (e.g., cyclohexane (B81311) or phenyl rings) within the chain. Once the desired custom carboxylic acid is prepared, it can be converted to the novel acyl chloride analogue using standard chlorinating agents like thionyl chloride or oxalyl chloride.

A second major strategy involves using 6-methyloctanoyl chloride as a reactive intermediate to synthesize a diverse range of acyl derivatives. This is a common tactic in the development of bioactive molecules and chemical probes. For example, in the total synthesis of the natural product Largazole, a key step involves the reaction of octanoyl chloride (a structurally similar, unbranched acyl chloride) with a complex thiol-containing macrocycle to form the final thioester product. This highlights how an acyl chloride serves as an activated precursor for coupling with various nucleophiles. By reacting 6-methyloctanoyl chloride with a wide array of amines, alcohols, or thiols, a large library of corresponding amides, esters, and thioesters can be generated. These new molecules, while no longer acyl chlorides themselves, are direct analogues whose properties are modulated by the newly introduced functional group.

The table below summarizes synthetic strategies for generating analogues.

| Strategy | Precursor Molecule | Key Reagent(s) | Resulting Analogue Class | Example Modification |

| Alkyl Chain Modification | Modified Carboxylic Acid | Thionyl Chloride (SOCl₂) | Novel Acyl Chloride | Introduction of a double bond in the alkyl chain |

| Acyl Group Derivatization | 6-Methyloctanoyl chloride | Primary/Secondary Amine | N-substituted Amide | Reaction with aniline (B41778) to form an N-phenyl amide |

| Acyl Group Derivatization | 6-Methyloctanoyl chloride | Alcohol/Phenol | Ester | Reaction with ethanol (B145695) to form ethyl 6-methyloctanoate |

| Acyl Group Derivatization | 6-Methyloctanoyl chloride | Thiol | Thioester | Reaction with ethanethiol (B150549) to form an S-ethyl thioester |

Advanced Applications of 6 Methyloctanoyl Chloride in Organic Synthesis Research

Regioselective Acylation of Polyhydroxyl Compounds

The selective acylation of polyhydroxyl compounds, such as carbohydrates and polyols, is a critical challenge in organic synthesis, often requiring intricate protection-deprotection strategies. 6-Methyloctanoyl chloride offers a valuable tool for achieving regioselectivity in these reactions, primarily governed by the steric hindrance at the acylating agent and the differential reactivity of the hydroxyl groups within the substrate.

In a typical polyhydroxyl compound, primary hydroxyl groups are generally more reactive and less sterically hindered than secondary hydroxyl groups. Consequently, the acylation with a sterically demanding acyl chloride like 6-methyloctanoyl chloride is expected to favor the primary positions. However, the regiochemical outcome can be finely tuned by the choice of catalyst and reaction conditions. For instance, in the presence of a non-nucleophilic base like pyridine (B92270), the reaction is likely to proceed at the most accessible primary hydroxyl group. Conversely, the use of organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can sometimes alter the selectivity, favoring acylation at a specific secondary hydroxyl group through the formation of a more reactive acylpyridinium intermediate.

Table 1: Predicted Regioselectivity in the Acylation of a Model Polyhydroxyl Compound with 6-Methyloctanoyl Chloride

| Polyhydroxyl Substrate | Hydroxyl Group Type | Catalyst | Predicted Major Product |

| 1,2,6-Hexanetriol | Primary (C6), Secondary (C2) | Pyridine | 6-O-(6-Methyloctanoyl)-1,2-hexanetriol |

| 1,2,6-Hexanetriol | Primary (C6), Secondary (C2) | DMAP | Potential for a mixture of 6-O- and 2-O-acylated products |

| Methyl α-D-glucopyranoside | Primary (C6), Secondary (C2, C3, C4) | Pyridine | Methyl 6-O-(6-Methyloctanoyl)-α-D-glucopyranoside |

The regioselectivity is also influenced by intramolecular hydrogen bonding within the polyhydroxyl substrate, which can modulate the nucleophilicity of specific hydroxyl groups. By carefully selecting the reaction parameters, 6-methyloctanoyl chloride can be employed as a precise tool for the selective modification of complex polyhydroxylated molecules.

Stereoselective Transformations and Chiral Pool Applications in Complex Syntheses

The presence of a stereocenter at the 6-position of 6-methyloctanoyl chloride makes it a valuable chiral building block for the asymmetric synthesis of complex natural products and pharmaceuticals. Both (R)- and (S)-enantiomers of 6-methyloctanoyl chloride can be accessed from the chiral pool, for instance, through the oxidation of the corresponding commercially available chiral alcohols.

Once obtained in enantiomerically pure form, 6-methyloctanoyl chloride can be incorporated into larger molecules, transferring its stereochemical information to the final product. This approach is particularly useful in the synthesis of bioactive lipids, pheromones, and other natural products possessing chiral alkyl chains.

A hypothetical application of this strategy is the synthesis of a chiral γ-lactone. The synthesis could commence with the stereoselective reduction of a β-ketoester derived from (R)-6-methyloctanoyl chloride, followed by intramolecular cyclization to yield the corresponding (R)-configured γ-lactone. This lactone could then serve as a key intermediate in the synthesis of more complex molecular targets.

Figure 1: Hypothetical Stereoselective Synthesis of a Chiral γ-Lactone using (R)-6-Methyloctanoyl Chloride

Future Research Trajectories and Challenges in 6 Methyloctanoyl Chloride Chemistry

Development of Sustainable and Green Synthetic Routes for Acyl Chlorides

The traditional synthesis of acyl chlorides, including 6-Methyloctanoyl chloride, often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which raise environmental and safety concerns due to their toxicity and the generation of corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂). chemistrysteps.comchemguide.co.uk A significant future research trajectory lies in the development of more sustainable and greener synthetic methodologies.

Key Research Thrusts:

Catalytic Amide to Acyl Chloride Conversion: Exploring catalytic methods to convert the corresponding amide, 6-methyloctanamide, directly to 6-Methyloctanoyl chloride could offer a more atom-economical route.

Electrochemical Synthesis: Electrochemical methods present a promising green alternative. nih.gov The electrochemical reductive cross-coupling of sulfinic acids and acyl chlorides to form thioesters has been demonstrated, suggesting the potential for developing electrochemical methods for the synthesis of acyl chlorides themselves, possibly from the parent carboxylic acid, 6-methyloctanoic acid, using a chloride source under mild conditions. nih.gov

Flow Chemistry Approaches: Continuous flow reactors can enhance safety and efficiency in the synthesis of reactive intermediates like 6-Methyloctanoyl chloride. The precise control over reaction parameters in flow systems can minimize byproduct formation and allow for the in-situ generation and immediate use of the acyl chloride, thereby reducing handling risks.

Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents is crucial. For instance, the use of solid-supported reagents could simplify purification and minimize waste.

Table 1: Comparison of Traditional and Potential Green Synthetic Routes for 6-Methyloctanoyl Chloride

| Method | Reagents | Byproducts | Advantages | Disadvantages |

| Traditional | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ | High reactivity, well-established | Toxic reagents, corrosive byproducts, harsh conditions |

| Catalytic | 6-methyloctanamide, catalyst, chloride source | Minimal | Potentially higher atom economy, milder conditions | Catalyst development and separation can be challenging |

| Electrochemical | 6-methyloctanoic acid, chloride source | H₂ | Avoids toxic reagents, high control | Requires specialized equipment, optimization of conditions |

| Flow Chemistry | 6-methyloctanoic acid, chlorinating agent | Dependent on reagent | Enhanced safety, scalability, in-situ generation | Initial setup cost |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The high reactivity of acyl chlorides can lead to a lack of selectivity in complex transformations. nih.gov The development of novel catalytic systems is paramount for controlling the reactivity of 6-Methyloctanoyl chloride and enabling new synthetic applications.

Potential Catalytic Strategies:

Transition Metal Catalysis: Palladium, rhodium, and iridium complexes have been shown to catalyze a variety of reactions involving acyl chlorides, such as cross-coupling, carbonylation, and decarbonylation. nih.gov Future work could focus on developing catalysts specifically tailored for the sterically influenced reactivity of 6-Methyloctanoyl chloride. For example, ruthenium(III) chloride has been used to catalyze the acylation of alcohols and phenols, offering a mild and recyclable catalytic system. nih.gov

Organocatalysis: Nucleophilic catalysts, such as N-heterocyclic carbenes (NHCs) and phosphines, could be employed to modulate the reactivity of 6-Methyloctanoyl chloride and facilitate novel transformations with high selectivity.

Photoredox Catalysis: The use of photoredox catalysis could open up new reaction pathways for 6-Methyloctanoyl chloride, such as radical-mediated acylations and cyclizations under mild conditions. mdpi.com

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving 6-Methyloctanoyl chloride is essential for optimizing existing reactions and designing new ones. An integrated approach combining experimental techniques with computational modeling will be crucial.

Methodologies for Mechanistic Elucidation:

Kinetic Studies: Detailed kinetic analysis of reactions involving 6-Methyloctanoyl chloride can provide valuable information about reaction orders, activation parameters, and the nature of the rate-determining step. acs.org

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways. nih.govrsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction profiles, predict the structures of transition states and intermediates, and rationalize observed selectivities. rsc.org This can be particularly useful in understanding the influence of the branched alkyl chain on the reactivity of 6-Methyloctanoyl chloride.